

# In-Depth Technical Guide to the Safety Profile of Fluroxypyr-13C2

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## Compound of Interest

Compound Name: Fluroxypyr-13C2

Cat. No.: B12396418

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Safety Data Sheet (SDS) specifically for **Fluroxypyr-13C2** is not publicly available. This guide is based on the safety data for the unlabeled parent compound, Fluroxypyr, and its common esters. The isotopic labeling with Carbon-13 is not expected to significantly alter the chemical or toxicological properties of the molecule. This document is intended for informational purposes for research and development professionals and should not replace a formal risk assessment.

## Executive Summary

Fluroxypyr is a selective, post-emergence herbicide used for the control of broadleaf weeds.[1] [2][3] Its isotopically labeled form, **Fluroxypyr-13C2**, is primarily utilized as an internal standard or tracer in analytical and research applications.[4] This guide provides a detailed overview of the safety, handling, and toxicological information pertinent to Fluroxypyr, which is directly applicable to **Fluroxypyr-13C2** for laboratory safety purposes. Fluroxypyr operates by mimicking plant growth hormones called auxins, leading to uncontrolled growth and eventual death of susceptible weed species.[1] While generally having low acute toxicity to mammals, it can cause eye irritation and may be harmful if swallowed or absorbed through the skin. The primary target organ for toxicity is the kidney.

## Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Fluroxypyr and its labeled variant.

| Property             | Value   | Source |
|----------------------|---|--------|
| Analyte Name         | Fluroxypyr-d2,13C2  |        |
| Molecular Formula    | 13C2C5D2H3Cl2FN2O3  |        |
| Molecular Weight     | 259.028 g/mol   |        |
| Accurate Mass        | 257.9854  |        |
| Unlabeled CAS Number | 69377-81-7  |        |
| Appearance           | Off-white solid powder  |        |
| pH                   | 4.16  |        |
| Vapor Pressure       | 9.4 x 10 <sup>-7</sup> mmHg   |        |
| Solubility in Water  | Disperses in water  |        |
| Stability            | Stable under normal use and storage conditions.<br>Decomposes at elevated temperatures. |        |
| Storage Temperature  | -20°C   |        |

## Toxicological Data

The toxicological profile of Fluroxypyr is summarized below. The data is derived from studies on the unlabeled compound.

| Endpoint                            | Value                    | Species | Source |
|-------------------------------------|--------------------------|---------|--------|
| Acute Oral LD50                     | >5,000 mg/kg             | Rat     |        |
| Acute Oral LD50                     | 2,405 mg/kg              | Rat     |        |
| Acute Dermal LD50                   | >2,000 mg/kg             | Rat     |        |
| Acute Inhalation LC50               | >2,000 mg/m <sup>3</sup> | Rat     |        |
| Acute Oral LD50<br>(Bobwhite Quail) | >2,000 mg/kg             | Bird    |        |
| Acute Oral LD50<br>(Mallard Duck)   | >2,000 mg/kg             | Bird    |        |
| Acceptable Daily<br>Intake (ADI)    | 0.2 mg/kg/day            | Human   |        |

#### Key Toxicological Findings:

- **Target Organ:** The primary target organ for Fluroxypyr toxicity is the kidney.
- **Acute Toxicity:** Fluroxypyr exhibits low acute toxicity via oral and dermal routes but moderate toxicity upon inhalation.
- **Irritation:** It is not a skin irritant but can cause substantial but temporary eye injury.
- **Sensitization:** Not found to be a dermal sensitizer.
- **Carcinogenicity:** Laboratory studies on animals did not show evidence of carcinogenicity.
- **Genotoxicity:** In-vitro and animal genetic toxicity studies were negative.
- **Reproductive and Developmental Toxicity:** No evidence of reproductive or developmental toxicity was observed in rats. In rabbits, while no developmental toxicity was seen with Fluroxypyr, its ester form (MHE) caused abortions at the limit dose.

## Hazard Identification and Safety Precautions

This section outlines the known hazards and recommended safety protocols when handling **Fluroxypyr-13C2** in a research setting.

## GHS Hazard Statements

- H227: Combustible liquid.
- H304: May be fatal if swallowed and enters airways.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H410: Very toxic to aquatic life with long lasting effects.
- H411: Toxic to aquatic life with long lasting effects.
- H412: Harmful to aquatic life with long lasting effects.

## Precautionary Measures and First Aid

| Precautionary Action                | Description   | First Aid Measures   |
|-------------------------------------|---|--|
| Handling                            | Avoid contact with eyes, skin, and clothing. Do not breathe dust or vapor. Wash thoroughly after handling. Use in a well-ventilated area. |  |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.   |  |
| Eye Contact                         | Causes serious eye irritation.  | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact                        | May cause mild skin irritation.   | Immediately remove contaminated clothing and wash affected areas with soap and water. Seek medical attention if symptoms occur.  |
| Inhalation                          | May cause mild respiratory irritation.  | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if breathing problems develop.              |
| Ingestion                           | May be fatal if swallowed and enters airways.   | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. If vomiting occurs spontaneously, keep head below hips to prevent aspiration.                              |

## Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological assessment of **Fluroxypyr-13C2** are not available. However, the cited data for the parent compound would have been generated using standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) guidelines for chemical safety testing.

Example of a Standard Acute Oral Toxicity Study (OECD 423):

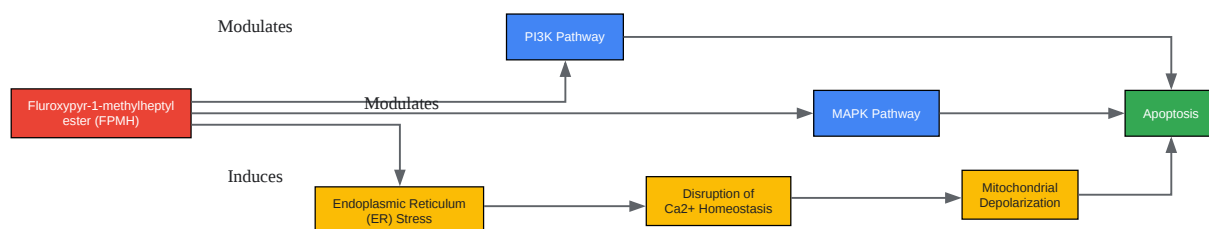
- Objective: To determine the median lethal dose (LD50) after a single oral administration.
- Test Animals: Typically, young adult rats of a single sex (usually females) are used.
- Procedure:
  - Animals are fasted prior to dosing.
  - A single dose of the test substance is administered by gavage.
  - A stepwise procedure is used with a few animals at each step. The outcome of the first dose group determines the dose for the next group.
  - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
  - A post-mortem examination is performed on all animals.
- Data Analysis: The LD50 is calculated based on the mortality data.

## Signaling Pathways and Mechanisms of Action

Fluroxypyr acts as a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overdose of auxin-like activity in susceptible plants. This disrupts normal growth processes, causing uncontrolled cell division and elongation, which ultimately leads to the plant's death.

Recent studies have also investigated the toxic effects of Fluroxypyr esters on non-target organisms. For instance, Fluroxypyr-1-methylheptyl ester has been shown to induce apoptosis

(programmed cell death) in bovine mammary gland epithelial cells by modulating the PI3K and MAPK signaling pathways and inducing endoplasmic reticulum (ER) stress.



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Caption: Fluroxypyr ester's signaling pathway leading to apoptosis.

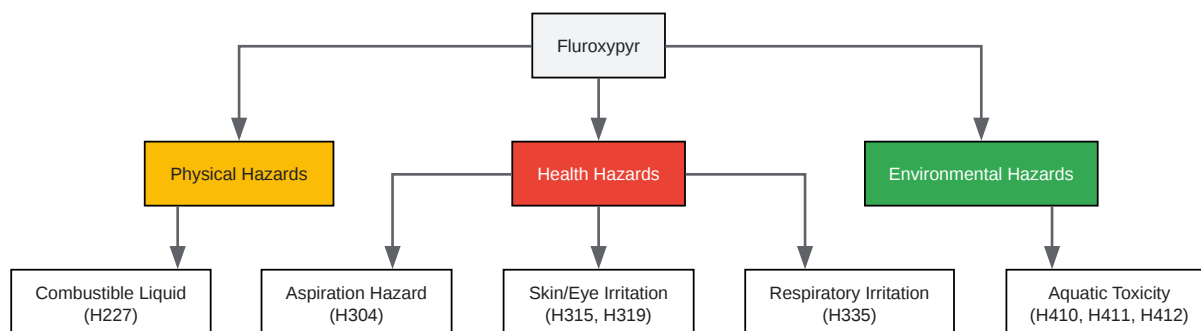
## Environmental Fate and Ecotoxicity

Fluroxypyr is broken down in the environment by microbes and sunlight, with a typical soil half-life of 36 days. It has an intermediate potential to leach into groundwater and a high potential for surface runoff. It does not bioaccumulate in mammals or bioconcentrate in the food chain.

Ecotoxicity Data:

| Organism    | Endpoint       | Value        | Source |
|-------------|----------------|--------------|--------|
| Daphnia     | EC50 (48h)     | >100 mg/L    |        |
| Green Algae | EC50 (96h)     | >100 mg/L    |        |
| Golden Orfe | LC50 (96h)     | >100 mg/L    |        |
| Bees        | LD50 (oral)    | >100 µ g/bee |        |
| Bees        | LD50 (contact) | >100 µ g/bee |        |

Fluroxypyr is generally considered not toxic to birds and bees. However, it is classified as toxic to very toxic to aquatic organisms, with long-lasting effects.



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Caption: GHS hazard classification workflow for Fluroxypyr.

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